Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
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Overview
Description
Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a carbamothioyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the benzoate ester and carbamothioyl groups. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Chemical Reactions Analysis
Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: This compound is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
propyl 4-(thiophene-2-carbonylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-9-21-15(20)11-5-7-12(8-6-11)17-16(22)18-14(19)13-4-3-10-23-13/h3-8,10H,2,9H2,1H3,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABPKIRMRJNAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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